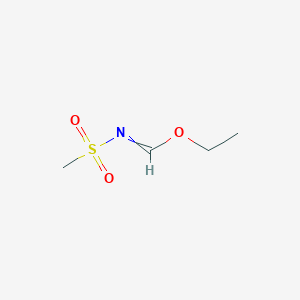

Ethyl (methanesulfonyl)methanimidate

Description

Ethyl (methanesulfonyl)methanimidate is a methanimidate ester characterized by a methanesulfonyl group attached to the imidate nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems. Methanimidates, in general, are reactive due to their electrophilic imidate moiety, which facilitates nucleophilic additions and cyclization reactions.

Properties

CAS No. |

67734-29-6 |

|---|---|

Molecular Formula |

C4H9NO3S |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

ethyl N-methylsulfonylmethanimidate |

InChI |

InChI=1S/C4H9NO3S/c1-3-8-4-5-9(2,6)7/h4H,3H2,1-2H3 |

InChI Key |

VHMJCJQDECPFNG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=NS(=O)(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Methanimidate Derivatives

Key Observations :

- Structural Diversity: The methanimidate scaffold is adaptable to diverse heterocyclic systems (e.g., thienopyridines, pyranopyrazoles). Substituents such as cyano, ethoxycarbonyl, and aryl groups modulate electronic and steric properties .

- Synthetic Uniformity: Triethyl orthoformate is a common reagent for imidate formation, with acetic anhydride or ethanol as solvents under reflux .

Reactivity and Functional Transformations

The methanimidate group undergoes nucleophilic attack, enabling cyclization or substitution reactions. Comparative examples:

- With Hydrazine: Compounds 6a and 6b react with hydrazine hydrate to form pyridothienopyrimidines (e.g., 7a,b), demonstrating the imidate’s role in constructing fused heterocycles .

- Base-Mediated Rearrangement: Ethyl N-(3-cyanothien-2-yl)methanimidate (17) undergoes Dimroth rearrangement in ethanolic piperidine to yield hydrazino derivatives, highlighting stability differences among analogs .

- Electron-Withdrawing Effects : The methanesulfonyl group in Ethyl (methanesulfonyl)methanimidate likely accelerates nucleophilic reactions compared to electron-donating substituents (e.g., methoxy in 6a) .

Analytical and Physical Properties

Elemental analysis data for selected compounds:

| Compound | Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 6a | C₂₂H₂₁N₃O₄S | C: 62.40; H: 5.00; N: 9.92; S: 7.57 | C: 62.17; H: 4.79; N: 9.57; S: 7.82 |

| 6b | C₂₁H₁₈ClN₃O₄S | C: 56.57; H: 4.07; N: 9.42; S: 7.19 | Not provided |

Notes:

- The methanesulfonyl group contributes to higher sulfur content (7.57% in 6a) compared to non-sulfonylated analogs.

- Melting points and spectral data (IR, NMR) are critical for structural confirmation but are inconsistently reported across studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.